![molecular formula C21H14OS B14182033 Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- CAS No. 878555-16-9](/img/structure/B14182033.png)
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-, also known as (2-Benzo[b]thiophen-3-yl-phenyl)-phenyl-methanone, is an organic compound with the molecular formula C21H14OS. This compound is characterized by the presence of a benzo[b]thiophene moiety attached to a phenyl group, which is further connected to a methanone group. It is a member of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- typically involves the reaction of 2-bromo-1-(benzo[b]thiophen-3-yl)benzene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-: Similar structure but with a methyl group substitution.
Methanone, benzo[b]thien-3-ylphenyl-: Lacks the additional phenyl group.
Uniqueness
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
878555-16-9 |
|---|---|
Fórmula molecular |
C21H14OS |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[2-(1-benzothiophen-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H14OS/c22-21(15-8-2-1-3-9-15)18-12-5-4-10-16(18)19-14-23-20-13-7-6-11-17(19)20/h1-14H |
Clave InChI |
QDCSCCHUQJOANQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
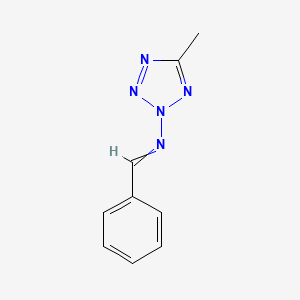
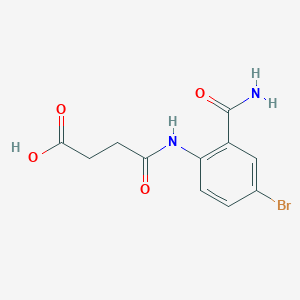
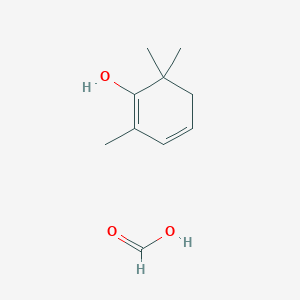
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
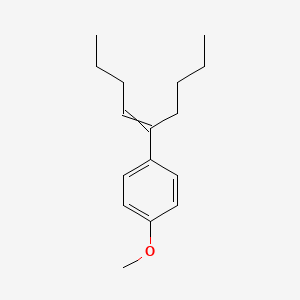
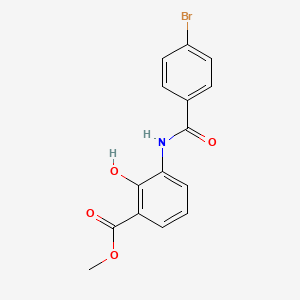
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
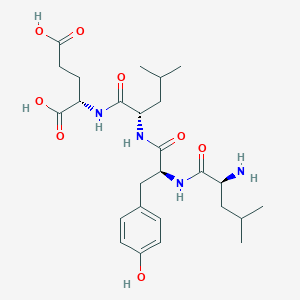
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
